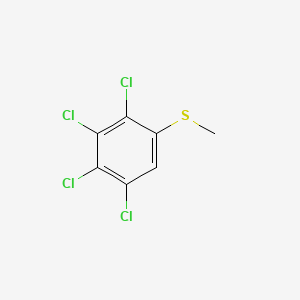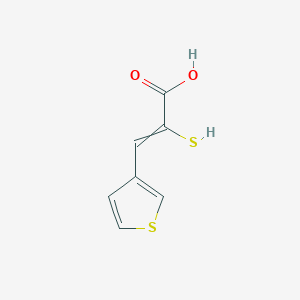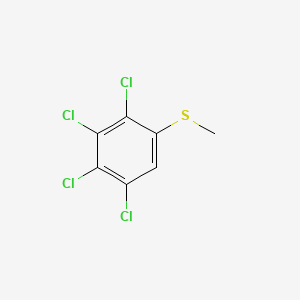
2,3,4,5-Tetrachlorothioanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrachlorothioanisole is a chemical compound with the molecular formula C₇H₄Cl₄S It is a chlorinated derivative of thioanisole, characterized by the presence of four chlorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachlorothioanisole typically involves the chlorination of thioanisole. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrachlorothioanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated thioanisole derivatives.
Substitution: Compounds with various functional groups replacing chlorine atoms.
科学的研究の応用
2,3,4,5-Tetrachlorothioanisole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,4,5-Tetrachlorothioanisole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed that the chlorine atoms play a crucial role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 1,2,4,5-Tetrachlorobenzene
- 2,3,5,6-Tetrachlorothioanisole
- 1,2,3,4-Tetrachlorobenzene
Uniqueness
2,3,4,5-Tetrachlorothioanisole is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require precise chemical modifications.
特性
CAS番号 |
53014-41-8 |
|---|---|
分子式 |
C7H4Cl4S |
分子量 |
262.0 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-methylsulfanylbenzene |
InChI |
InChI=1S/C7H4Cl4S/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2H,1H3 |
InChIキー |
HCRXWLHWNLFDNE-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


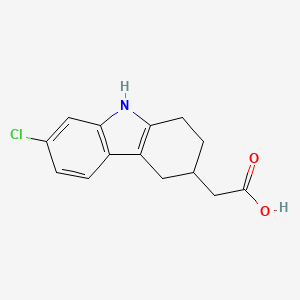

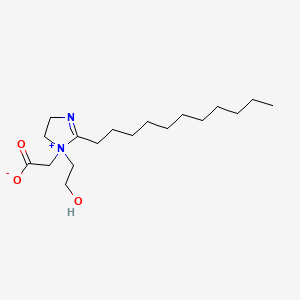


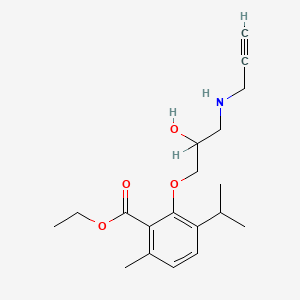

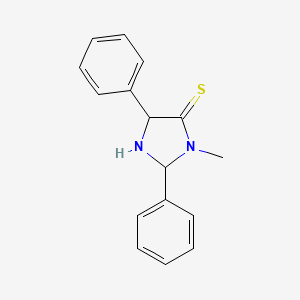
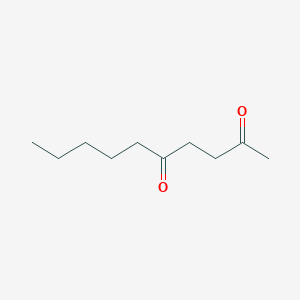
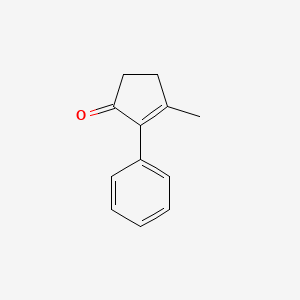

![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
